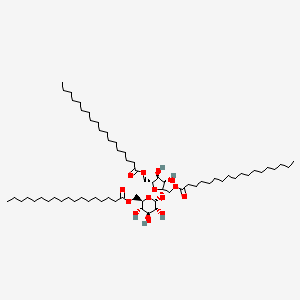

Sucrose tristearate

Description

The exact mass of the compound alpha-D-Glucopyranoside, beta-D-fructofuranosyl, trioctadecanoate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emulsifying; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

27923-63-3 |

|---|---|

Molecular Formula |

C66H124O14 |

Molecular Weight |

1141.7 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(octadecanoyloxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl octadecanoate |

InChI |

InChI=1S/C66H124O14/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-57(67)75-52-55-60(70)62(72)63(73)65(78-55)80-66(54-77-59(69)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)64(74)61(71)56(79-66)53-76-58(68)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h55-56,60-65,70-74H,4-54H2,1-3H3/t55-,56-,60-,61-,62+,63-,64+,65-,66+/m1/s1 |

InChI Key |

HLLPKVARTYKIJB-MCQPFKOBSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)CCCCCCCCCCCCCCCCC)O)O)COC(=O)CCCCCCCCCCCCCCCCC)O)O)O |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCCCCCCCCCCC)O)O)COC(=O)CCCCCCCCCCCCCCCCC)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)CCCCCCCCCCCCCCCCC)O)O)COC(=O)CCCCCCCCCCCCCCCCC)O)O)O |

Other CAS No. |

27923-63-3 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Synthesis of Sucrose Tristearate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis of sucrose tristearate, a non-ionic surfactant with significant applications in the pharmaceutical, cosmetic, and food industries. This document details the core methodologies for synthesis, focusing on the transesterification route, and presents the information in a clear, structured format for easy reference and implementation in a laboratory or process development setting.

Introduction

Sucrose fatty acid esters, including this compound, are a versatile class of compounds synthesized from the esterification of sucrose with fatty acids or their derivatives.[1] Their amphipathic nature, with a hydrophilic sucrose head and a lipophilic fatty acid tail, allows them to function as effective emulsifiers.[1] The degree of esterification significantly influences the hydrophilic-lipophilic balance (HLB) and, consequently, the applications of the resulting sucrose ester. This compound, with three stearic acid chains, is a lipophilic surfactant.

This guide focuses on the chemical synthesis of this compound, primarily through the transesterification of sucrose with a stearic acid derivative. Both solvent-based and solvent-free methods are discussed, providing researchers with options to suit their specific needs and environmental considerations.

Synthesis Methodologies

The most common and commercially viable method for producing sucrose esters is through transesterification.[2] This process involves the reaction of sucrose with a fatty acid ester, typically a methyl or ethyl ester, in the presence of a basic catalyst.[2] The synthesis can be broadly categorized into solvent-based and solvent-free approaches.

Solvent-Free Synthesis

Solvent-free synthesis offers an environmentally friendly and economically attractive alternative to traditional solvent-based methods.[3] These protocols often result in a higher degree of substitution, favoring the formation of di- and triesters. A key challenge in solvent-free synthesis is achieving adequate miscibility between the hydrophilic sucrose and the hydrophobic fatty acid ester. To overcome this, co-melting agents or specific reaction conditions are employed.

Solvent-Based Synthesis

Solvent-based synthesis utilizes a solvent that can dissolve both sucrose and the fatty acid ester, creating a homogeneous reaction mixture. Common solvents include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[2][4] While this method can offer better control over the reaction and potentially higher yields of specific esters, it necessitates the use of volatile organic compounds, which have environmental and safety drawbacks.[3]

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of this compound.

Protocol 1: Solvent-Free Transesterification using a Co-Melting Agent

This protocol is adapted from a method that utilizes a divalent metal fatty acid salt to create a homogeneous molten paste, facilitating the reaction between sucrose and the fatty acid methyl ester.[5]

Materials:

-

Sucrose (finely powdered)

-

Methyl stearate

-

Potassium hydroxide (KOH)

-

Magnesium stearate

-

Reactor with vacuum and heating capabilities

Procedure:

-

Reactant Preparation: In a suitable reactor, thoroughly mix solid sucrose, one equivalent of potassium hydroxide, and one equivalent of magnesium stearate.

-

Initial Heating and Drying: Heat the mixture to 100°C for one hour under atmospheric pressure. Following this, apply a vacuum to the reactor for one hour to completely dry the mixture.

-

Addition of Fatty Acid Ester: Introduce 0.42 equivalents of methyl stearate to the dried mixture. Note: To favor the formation of tristearate, the molar ratio of methyl stearate to sucrose should be adjusted to approximately 3:1 or slightly higher.

-

Reaction: Heat the reaction mixture to 125-135°C under vacuum for 4 hours. The methanol produced during the transesterification will be continuously removed by the vacuum, driving the reaction to completion.

-

Purification: The crude product will contain this compound, unreacted starting materials, and byproducts. Purification can be achieved through alcoholic extractions to remove a significant portion of the fatty acid salts for recycling.[5] Further purification may involve solvent extraction and crystallization.

Protocol 2: Solvent-Based Transesterification

This protocol describes a general method for the synthesis of sucrose esters in a solvent system.

Materials:

-

Sucrose

-

Methyl stearate

-

Potassium carbonate (K₂CO₃) or Sodium Methoxide

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reactor with heating and stirring capabilities

Procedure:

-

Dissolution: Dissolve sucrose in DMF or DMSO in the reactor with stirring. The amount of solvent should be sufficient to fully dissolve the sucrose.

-

Addition of Reactants: Add methyl stearate (approximately 3 molar equivalents relative to sucrose) and the basic catalyst (e.g., potassium carbonate) to the sucrose solution.

-

Reaction: Heat the reaction mixture to a temperature between 90°C and 170°C with continuous stirring.[6] The optimal temperature will depend on the solvent and catalyst used. The reaction is typically carried out for 4 to 18 hours.[6]

-

Solvent Removal: After the reaction is complete, the solvent is removed under reduced pressure.

-

Purification: The resulting crude product is a mixture of sucrose esters with varying degrees of substitution, unreacted sucrose, and catalyst residues. A multi-step purification process is typically required, which may include:

-

Dissolving the solid in a mixture of isobutanol and salt water.

-

Extracting the sucrose esters into the isobutanol layer.

-

Washing the organic layer with a salt solution.

-

Evaporating the isobutanol.

-

Dissolving the product in water and performing ultrafiltration.

-

Freeze-drying the purified solution to obtain the final product.[7]

-

Data Presentation

The following tables summarize key quantitative data for the different synthesis methods of sucrose stearate.

Table 1: Comparison of Reaction Conditions for Sucrose Ester Synthesis

| Parameter | Solvent-Based Synthesis | Solvent-Free/Melt Synthesis | Enzymatic Synthesis |

|---|---|---|---|

| Typical Catalysts | Potassium Carbonate, Sodium Methoxide[6] | Potassium Carbonate, Potassium Soap[6] | Lipases (e.g., Candida antarctica Lipase B)[6] |

| Reaction Temperature | 90 - 170°C[6] | 125 - 190°C[1][6] | 30 - 70°C[6][8] |

| Solvents | DMSO, DMF[6] | None (or molten sucrose)[1][6] | Organic solvents (e.g., t-butanol), solvent-free[6] |

| Typical Reaction Time | 4 - 18 hours[6] | 4 hours[5][6] | 10 - 72 hours[6] |

| Reported Yields | 85 - 98%[6] | Variable, can be high | Up to 90.45%[8][9] |

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the chemical synthesis of this compound.

Caption: Chemical Synthesis Pathway for this compound.

Caption: Experimental Workflow for Solvent-Free Synthesis.

References

- 1. Sucrose esters - Wikipedia [en.wikipedia.org]

- 2. US3996206A - Process of making sucrose esters - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Solvent-free synthesis of Sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]

- 6. benchchem.com [benchchem.com]

- 7. fao.org [fao.org]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. Synthesis of sucrose ester through enzymatic esterification and stability analysis as food emulsifier | E3S Web of Conferences [e3s-conferences.org]

A Technical Guide to the Enzymatic Synthesis of Sucrose Tristearate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the enzymatic synthesis of sucrose tristearate, a non-ionic surfactant with significant applications in the pharmaceutical, cosmetic, and food industries. This document provides a comprehensive overview of the core mechanisms, detailed experimental protocols, and quantitative data to support research and development in this area.

Introduction

Sucrose esters, such as this compound, are valuable amphiphilic molecules synthesized from the esterification of sucrose with fatty acids.[1] The enzymatic synthesis of these compounds offers a green and highly selective alternative to traditional chemical methods, which often require harsh reaction conditions and result in complex product mixtures.[2] Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are the primary biocatalysts employed for this purpose, offering high catalytic efficiency and regioselectivity under mild conditions.[3] This guide focuses on the lipase-catalyzed synthesis of this compound, providing a detailed exploration of the reaction mechanism, experimental workflows, and key process parameters.

The Enzymatic Synthesis Mechanism

The enzymatic synthesis of this compound is typically achieved through a transesterification or esterification reaction catalyzed by a lipase. The reaction proceeds via a ping-pong bi-bi mechanism, which involves the formation of a covalent acyl-enzyme intermediate.

The catalytic mechanism can be broken down into the following key steps:

-

Acylation of the Lipase: The reaction is initiated by the nucleophilic attack of the serine residue in the lipase's catalytic triad (Ser-His-Asp) on the carbonyl carbon of the acyl donor (e.g., stearic acid or its ester).[4] This results in the formation of a tetrahedral intermediate, which then collapses to release the alcohol or water molecule from the acyl donor, forming a stable acyl-enzyme complex.[5]

-

Nucleophilic Attack by Sucrose: A hydroxyl group of the sucrose molecule then acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This forms a second tetrahedral intermediate.[6]

-

Deacylation and Product Release: The tetrahedral intermediate collapses, releasing the sucrose ester and regenerating the free enzyme for the next catalytic cycle.[5]

The formation of this compound involves the sequential acylation of three of sucrose's eight hydroxyl groups. The regioselectivity of the lipase is a critical factor in determining which hydroxyl groups are esterified. Generally, lipases preferentially acylate the primary hydroxyl groups of sucrose (C6, C1', and C6') due to lower steric hindrance.[7]

Reaction Pathway for this compound Synthesis

Caption: Enzymatic synthesis of this compound mechanism.

Quantitative Data on Enzymatic Synthesis

The yield and composition of sucrose esters are influenced by several factors, including the type of lipase, reaction medium, temperature, and substrate molar ratio. The following tables summarize quantitative data from various studies on the enzymatic synthesis of sucrose esters.

| Parameter | Candida antarctica Lipase B (CALB) | Candida rugosa Lipase |

| Optimal Temperature | 30-70°C[8] | 30°C[9] |

| Reaction Time | 10 - 24.6 hours[8][10] | 12 - 18 hours[9] |

| Solvent | n-hexane, acetone, solvent-free[8][10] | n-hexane[9] |

| Acyl Donor | Methyl oleate, methyl stearate[8] | Fatty acids from coconut and palm oil[9] |

| Substrate Ratio (Acyl donor:Sucrose) | 6:1[10] | 40:1 to 64:1[9] |

| Reported Yield (Total Esters) | up to 90.45%[8] | Not specified |

| Degree of Substitution | Mixture of mono- and di-esters[8] | Primarily diesters[9] |

Experimental Protocols

This section provides a detailed methodology for the enzymatic synthesis of this compound, based on common practices in the literature.

Materials and Reagents

-

Sucrose (anhydrous)

-

Stearic acid or methyl stearate

-

Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

-

Organic solvent (e.g., n-hexane, 2-methyl-2-butanol, or a solvent-free system)

-

Molecular sieves (3Å, activated)

-

Reagents for purification and analysis (e.g., silica gel, ethanol, water, HPLC-grade solvents)

Experimental Workflow

Caption: Experimental workflow for this compound synthesis.

Detailed Synthesis Protocol

-

Reaction Setup:

-

In a temperature-controlled reactor, dissolve sucrose and stearic acid/methyl stearate in the chosen organic solvent (e.g., n-hexane) at the desired molar ratio (e.g., 1:3 to 1:8 sucrose to stearate). For a solvent-free system, the reactants are mixed directly.[8][9]

-

Add activated molecular sieves to the mixture to remove water produced during the reaction, which can inhibit the enzyme and promote hydrolysis.[10]

-

Add the immobilized lipase (e.g., 1-10% w/w of total reactants).[8]

-

-

Incubation:

-

Enzyme Removal and Product Recovery:

-

After the reaction, cool the mixture and separate the immobilized lipase by filtration for potential reuse.

-

Remove the solvent from the filtrate by rotary evaporation under reduced pressure.

-

-

Purification:

-

The crude product, a mixture of unreacted substrates and sucrose esters with varying degrees of substitution, can be purified using silica gel column chromatography.[11]

-

A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate or ethanol, can be used to separate this compound from mono- and diesters and unreacted starting materials.

-

-

Analysis:

-

Thin-Layer Chromatography (TLC): Monitor the fractions from column chromatography using TLC to identify the presence of this compound.[11]

-

High-Performance Liquid Chromatography (HPLC): Use a reversed-phase HPLC system with a suitable detector (e.g., ELSD or RI) to determine the purity of the final product.[12][13]

-

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): Confirm the chemical structure and degree of substitution of the purified this compound using ¹H and ¹³C NMR spectroscopy and mass spectrometry.[13]

-

Conclusion

The enzymatic synthesis of this compound presents a promising and sustainable approach for the production of this valuable surfactant. By leveraging the high selectivity of lipases, it is possible to achieve a more controlled synthesis with a higher purity product compared to conventional chemical methods. Further optimization of reaction conditions, including the use of novel solvent systems and enzyme immobilization techniques, will continue to enhance the efficiency and industrial viability of this green technology. This guide provides a foundational understanding for researchers and professionals to explore and advance the enzymatic synthesis of this compound for various applications.

References

- 1. "Enzymatic Synthesis of Sucrose Polyester as Food Emulsifier Compound" by Sri Handayani, Ika Novianingsih et al. [scholarhub.ui.ac.id]

- 2. Sugar Esters of Fatty Acids: Chemo-Enzymatic Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipase-catalyzed polyester synthesis – A green polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Formation of polyol-fatty acid esters by lipases in reverse micellar media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Exploratory Study of the Enzymatic Hydroxycinnamoylation of Sucrose and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 10. Synthesis of sucrose ester through enzymatic esterification and stability analysis as food emulsifier | E3S Web of Conferences [e3s-conferences.org]

- 11. Enzymatic and chemical syntheses and purification of sucrose fatty acid esters - ProQuest [proquest.com]

- 12. Analysis of Sucrose Fatty Acid Esters Composition by HPLC | Semantic Scholar [semanticscholar.org]

- 13. High-Throughput Analysis of Sucrose Fatty Acid Esters by Supercritical Fluid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Self-Assembly of Sucrose Tristearate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sucrose tristearate, a non-ionic surfactant derived from the esterification of sucrose with three stearic acid molecules, exhibits unique self-assembly behavior in aqueous solutions driven by its pronounced lipophilic character. Unlike its mono- and di-ester counterparts which readily form micelles, this compound, with its low hydrophilic-lipophilic balance (HLB) value, predominantly self-assembles into more complex structures such as vesicles and lamellar phases. This technical guide provides a comprehensive overview of the core principles governing the self-assembly of this compound, detailing its physicochemical properties, the morphology of its aggregates, and the experimental protocols for characterization. This document is intended to serve as a foundational resource for researchers and professionals in drug development and materials science exploring the applications of this versatile biomaterial.

Physicochemical Properties of this compound

The self-assembly of this compound is primarily dictated by its molecular structure, which features a bulky, hydrophilic sucrose headgroup and three long, hydrophobic stearic acid tails. This configuration results in a low HLB value, making it poorly soluble in water and favoring the formation of structures that minimize the contact between the hydrophobic tails and the aqueous environment.

| Property | Value/Description | Citation |

| Chemical Formula | C₅₄H₁₀₂O₁₁ (approximate) | |

| Molecular Weight | ~959 g/mol | |

| HLB Value | Low (typically < 6) | [1] |

| Appearance | White to off-white waxy solid | |

| Solubility in Water | Poor | [2] |

| Melting Point | 53-59°C | [3] |

Note: The exact properties can vary depending on the purity and the specific isomeric composition of the commercial product.

Self-Assembly in Aqueous Solution

Due to its low HLB, this compound does not typically form conventional micelles in aqueous solutions. Instead, upon dispersion in water, often with the aid of energy input such as heating and agitation, it arranges into structures that shield its hydrophobic tails from the aqueous phase more effectively.

Aggregation Behavior

Instead of a sharp critical micelle concentration (CMC), this compound exhibits a critical aggregation concentration (CAC) , at which it begins to form larger, ordered structures.[4][5] Below the CAC, it exists as insoluble material or small, ill-defined aggregates. Above the CAC, the formation of vesicles and lamellar sheets is observed.

Morphology of Self-Assembled Structures

The primary morphologies observed for this compound in aqueous dispersions are:

-

Vesicles: These are spherical structures composed of one or more lipid bilayers enclosing an aqueous core. They can be unilamellar (a single bilayer) or multilamellar (multiple concentric bilayers). The formation of vesicles is a thermodynamically driven process aimed at minimizing the exposure of the hydrophobic stearoyl chains to water.[6][7][8]

-

Lamellar Phases: At higher concentrations, this compound can form lamellar liquid crystalline phases, where the molecules are arranged in extended bilayers separated by layers of water.[9][10] These phases can be identified by their characteristic textures under polarized light microscopy.

The transition between these structures is influenced by factors such as concentration, temperature, and the presence of co-solutes or other surfactants.

Experimental Protocols for Characterization

The characterization of this compound self-assemblies requires a suite of analytical techniques to determine their size, morphology, and structural organization.

Synthesis and Purification

4.1.1 Solvent-Free Synthesis of this compound This method avoids the use of toxic solvents, making it a more environmentally friendly approach.

-

Reactant Preparation: Mix solid sucrose with one equivalent of a basic catalyst (e.g., potassium carbonate) and one equivalent of a fatty acid salt (e.g., magnesium stearate).[11]

-

Heating and Drying: Heat the mixture to approximately 100°C for one hour, followed by drying under vacuum for another hour to remove any residual water.

-

Transesterification: Add 0.42 equivalents of a fatty acid methyl ester (e.g., methyl stearate).

-

Reaction: Heat the mixture to 125-135°C under vacuum for approximately 4 hours. The vacuum facilitates the removal of methanol, driving the reaction towards the formation of sucrose esters.[12]

4.1.2 Purification of this compound Purification is crucial to remove unreacted starting materials and byproducts.

-

Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate.[13]

-

Washing: Wash the organic phase with hot water to remove unreacted sucrose and other water-soluble impurities.

-

Extraction and Drying: Separate the organic layer and remove the solvent by evaporation under reduced pressure to obtain the purified this compound.[14]

-

Chromatographic Purification (Optional): For higher purity, column chromatography using a reversed-phase column with a methanol/water gradient can be employed.[15][16]

Dynamic Light Scattering (DLS)

DLS is used to determine the hydrodynamic radius (Rh) and size distribution of the self-assembled structures in dispersion.

Protocol:

-

Sample Preparation: Prepare aqueous dispersions of this compound at various concentrations above the CAC. Ensure the dispersions are homogeneous by heating and sonication. Samples should be free of dust and other large particles by filtering through an appropriate filter (e.g., 0.45 µm), if the aggregate size allows.

-

Instrument Setup: Use a DLS instrument equipped with a laser source and a detector at a fixed angle (e.g., 90° or 173°). Set the temperature of the sample holder.

-

Measurement: Place the cuvette containing the sample into the instrument. Allow the sample to equilibrate to the set temperature.

-

Data Acquisition: Acquire the intensity autocorrelation function over a suitable duration.

-

Data Analysis: Analyze the autocorrelation function using the Stokes-Einstein equation to calculate the diffusion coefficient (D) and subsequently the hydrodynamic radius (Rh). The polydispersity index (PDI) will provide information on the breadth of the size distribution.[17][18][19]

Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the direct visualization of the morphology of the self-assembled structures in their native, hydrated state.

Protocol:

-

Grid Preparation: Use a TEM grid with a holey carbon film. Glow-discharge the grid to make the surface hydrophilic.[20][21]

-

Sample Application: In a controlled environment of high humidity to prevent drying, apply a small aliquot (3-5 µL) of the this compound dispersion onto the grid.[22]

-

Blotting: Blot the grid with filter paper to create a thin film of the sample across the holes of the carbon film.

-

Vitrification: Rapidly plunge-freeze the grid into a cryogen such as liquid ethane cooled by liquid nitrogen. This process vitrifies the water, preserving the structures without the formation of damaging ice crystals.[23]

-

Imaging: Transfer the vitrified grid to a cryo-TEM holder and image at cryogenic temperatures under low-dose conditions to minimize beam damage.

Small-Angle X-ray Scattering (SAXS)

SAXS provides information on the size, shape, and internal structure of the self-assembled aggregates at the nanoscale.

Protocol:

-

Sample Preparation: Load the this compound dispersion into a thin-walled quartz capillary or a specialized sample cell. The concentration should be high enough to provide sufficient scattering intensity.

-

Instrument Setup: Use a SAXS instrument with a well-collimated X-ray beam and a 2D detector.

-

Data Collection: Expose the sample to the X-ray beam and collect the scattering pattern. Also, collect a scattering pattern of the solvent (water) for background subtraction.

-

Data Reduction: Radially average the 2D scattering pattern to obtain a 1D profile of scattering intensity (I) versus the scattering vector (q). Subtract the solvent scattering.

-

Data Analysis: Analyze the scattering profile to obtain structural information. For lamellar phases, the position of the Bragg peaks can be used to determine the lamellar repeat distance (d-spacing).[10][24][25] The shape of the scattering curve can be fitted to models to determine the bilayer thickness and other structural parameters.

Thermodynamic Considerations

The self-assembly of this compound into vesicles and lamellar phases is a thermodynamically driven process governed by the hydrophobic effect. The change in Gibbs free energy (ΔG) for the transfer of the surfactant molecules from the aqueous phase to the aggregated state is negative.

ΔG = ΔH - TΔS

-

Enthalpy (ΔH): The change in enthalpy is typically small and can be either positive or negative.

-

Entropy (ΔS): The major driving force is the increase in entropy of the system. This is primarily due to the release of ordered water molecules from around the hydrophobic stearoyl chains into the bulk water, leading to an overall increase in the disorder of the system.

The thermodynamics of vesicle formation can be complex, involving considerations of the bending energy of the bilayer and the edge energy of open bilayer fragments.[7][8][26]

Conclusion

This compound, owing to its highly lipophilic nature, self-assembles in aqueous solutions to form complex structures such as vesicles and lamellar phases. Understanding the principles of this self-assembly and the methods for its characterization is crucial for harnessing its potential in various applications, particularly in the formulation of drug delivery systems for hydrophobic active pharmaceutical ingredients. The experimental protocols and theoretical framework presented in this guide provide a solid foundation for researchers and drug development professionals working with this versatile and biocompatible surfactant. Further research into the phase behavior of pure this compound and its interaction with other lipids and active molecules will continue to expand its utility in advanced material and pharmaceutical design.

References

- 1. researchgate.net [researchgate.net]

- 2. WO2005010216A2 - Method for purification of high purity sucrose material - Google Patents [patents.google.com]

- 3. H2O-Sucrose Diagram [science.smith.edu]

- 4. arxiv.org [arxiv.org]

- 5. Surface Activity and Critical Aggregation Concentration of Pure Sugar Esters with Different Sugar Headgroups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thermodynamics and kinetics of vesicles formation processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thermodynamics and dynamics of the formation of spherical lipid vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Solvent-free synthesis of Sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]

- 12. US3996206A - Process of making sucrose esters - Google Patents [patents.google.com]

- 13. Purification of sucrose esters - Patent 0065390 [data.epo.org]

- 14. US3748324A - Method for the purification of sucrose esters of fatty acids - Google Patents [patents.google.com]

- 15. fao.org [fao.org]

- 16. researchgate.net [researchgate.net]

- 17. Taylor Dispersion Analysis Compared to Dynamic Light Scattering for the Size Analysis of Therapeutic Peptides and Proteins and Their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Nanoparticulate Impurities in Pharmaceutical-Grade Sugars and their Interference with Light Scattering-Based Analysis of Protein Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. eu-assets.contentstack.com [eu-assets.contentstack.com]

- 20. ultimate-guide-to-cryo-em-sample-preparation | Shuimu Biosciences [shuimubio.com]

- 21. bitesizebio.com [bitesizebio.com]

- 22. researchgate.net [researchgate.net]

- 23. An introduction to sample preparation and imaging by cryo-electron microscopy for structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

A Technical Guide to the Physical and Chemical Properties of Sucrose Tristearate for Pharmaceutical Development

Sucrose tristearate, an ester formed from sucrose and three molecules of stearic acid, is a non-ionic surfactant with significant applications in the pharmaceutical, cosmetic, and food industries. Its biocompatibility, biodegradability, and versatile physicochemical properties make it a valuable excipient for drug delivery systems. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, tailored for researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties

This compound is typically a component of commercial sucrose stearates, which are mixtures of mono-, di-, tri-, and other polyesters. The properties can vary based on the degree of esterification. This guide focuses on the tristearate derivative.

Table 1: Summary of Quantitative Physical and Chemical Data for this compound

| Property | Value | References |

| Molecular Formula | C₆₆H₁₂₄O₁₄ | [1][2][3] |

| Molecular Weight | 1141.7 g/mol | [1][2] |

| Appearance | White to off-white or light yellow powder, pellets, or waxy solid. | [4][5][6][7][8] |

| Melting Point | 40 - 71 °C (Varies with purity and ester distribution) | [6][9][10][11][12][13] |

| Solubility | - Very slightly soluble in water at room temperature. - Sparingly soluble in ethanol. - Solubility in water and ethanol increases with temperature. | [6][13][14][15] |

| Hydrophilic-Lipophilic Balance (HLB) | Low HLB value (typically < 6), acts as a water-in-oil (W/O) emulsifier. Commercial grades containing tristearate have a wide HLB range (1-16). | [9][11][12] |

| pH Stability | Stable in a pH range of 4 to 8. | [9][12] |

| Thermal Stability | Can be heated up to 185°C without losing functionality, though some color change may occur due to caramelization of the sucrose moiety. | [9][12] |

| Decomposition Temperature | >190°C | [3] |

Chemical Structure and Reactivity

This compound is a complex molecule where three of the eight hydroxyl groups on the sucrose backbone are esterified with stearic acid, a saturated fatty acid. This structure imparts an amphipathic nature, with the bulky, lipophilic stearate chains dominating, which results in a low HLB value.

-

Stability : The molecule is stable under neutral and mildly acidic or basic conditions (pH 4-8)[9][12]. Outside this range, it is susceptible to hydrolysis. Under acidic conditions, the glycosidic bond of the sucrose moiety is preferentially cleaved, while under basic conditions, the ester linkages are selectively hydrolyzed[11][16].

-

Reactivity : As an ester, it can undergo saponification when heated with a strong base. It is generally incompatible with strong oxidizing agents. Thermal decomposition can release carbon monoxide and carbon dioxide[3].

Applications in Drug Development

The unique properties of this compound make it a versatile excipient in pharmaceutical formulations, particularly in enhancing the delivery of therapeutic agents.

-

Controlled-Release Agent : In oral solid dosage forms, such as matrix tablets, sucrose esters can control the release of drugs. The mechanism often involves the formation of a gel-like barrier upon hydration, which swells and retards drug diffusion[17][18][19]. For lipid-based matrices, it can act as a pore-forming agent, allowing for gradual drug release as the matrix comes into contact with aqueous dissolution media[17].

Caption: Logical workflow of sucrose ester's role in a controlled-release matrix tablet.

-

Emulsifier for Dermal Delivery : Sucrose esters are excellent emulsifiers for creating stable oil-in-water (O/W) and water-in-oil (W/O) emulsions for topical and dermal drug delivery[4][5][20]. By slightly altering the production process, both viscous macroemulsions and fluid nanoemulsions can be developed with the same chemical composition, offering flexibility in formulation design for desired rheological properties and skin feel[5][20].

-

Permeation and Solubility Enhancer : Due to their surfactant properties, sucrose esters can improve the solubility of poorly water-soluble drugs. They can also act as permeation enhancers, facilitating the transport of active pharmaceutical ingredients (APIs) across biological membranes[17].

Experimental Protocols

Protocol: Preparation of Sucrose Stearate-Based Emulsions

This protocol outlines the methodology for preparing O/W macro- and nanoemulsions for dermal drug delivery, adapted from established research[5][20].

Methodology:

-

Phase Preparation :

-

Aqueous Phase : Prepare by dissolving any water-soluble components (e.g., preservatives like potassium sorbate) in freshly distilled water.

-

Oil Phase : Prepare by dissolving the lipophilic model drug and any oil-soluble excipients in a suitable cosmetic oil.

-

Heat both phases separately to approximately 50-60°C.

-

-

Emulsification (Process dictates emulsion type) :

-

For Macroemulsions : Dissolve the sucrose stearate (e.g., 5% w/w) in the heated oil phase. Then, add the aqueous phase to the oil phase and homogenize using a standard rotor-stator homogenizer until a uniform, viscous emulsion is formed.

-

For Nanoemulsions : Dissolve the sucrose stearate in the heated aqueous phase. Add the oil phase to the aqueous phase and pre-emulsify with a rotor-stator homogenizer. Subject the resulting coarse emulsion to high-pressure homogenization for several cycles until a translucent, fluid nanoemulsion is obtained.

-

-

Characterization : Analyze droplet size, polydispersity index, and zeta potential. Evaluate long-term stability by monitoring these parameters over time.

Caption: Experimental workflow for preparing macro- and nanoemulsions.

Protocol: Analysis by Supercritical Fluid Chromatography/Mass Spectrometry (SFC/MS)

SFC/MS is a high-throughput technique for the detailed characterization and profiling of sucrose ester mixtures[1][21].

Methodology:

-

Sample Preparation : Dissolve the commercial sucrose stearate product in a suitable organic solvent.

-

SFC Conditions :

-

Column : A silica-gel-based reversed-phase column is often effective.

-

Mobile Phase : Supercritical carbon dioxide is used as the main mobile phase, with a modifier (e.g., methanol) gradient to elute compounds of varying polarity.

-

-

MS Conditions :

-

Ionization : Use electrospray ionization (ESI). Sucrose esters are typically detected as sodium adducts ([M+Na]⁺).

-

Detection : Employ a triple quadrupole mass spectrometer. Use single ion resolution (SIR) for quantification of known esters and collision-induced dissociation (CID) to obtain fragment spectra for structural elucidation.

-

-

Data Analysis : Identify and quantify mono-, di-, tri-, and polyesters based on retention time and mass-to-charge ratio.

Protocol: Determination of Hydrophilic-Lipophilic Balance (HLB)

The HLB value is critical for selecting the right emulsifier. While often provided by suppliers based on calculations, experimental determination provides a more accurate measure of performance.

Saponification Method[6][22][23]:

-

Saponification : Reflux a known weight of the sucrose ester sample with an excess of standardized alcoholic potassium hydroxide (KOH) to hydrolyze the ester bonds.

-

Titration : Titrate the excess (unreacted) KOH with a standardized acid (e.g., HCl). Perform a blank titration without the sample.

-

Calculation : The difference in titration volumes is used to calculate the saponification value (S).

-

Acid Value : Separately determine the acid value (A) of the fatty acid used in the synthesis (stearic acid).

-

HLB Calculation : Use the Griffin's formula for esters: HLB = 20 * (1 - S / A) .

Safety and Toxicology

This compound and related sucrose esters are generally regarded as safe (GRAS) for use in food, cosmetics, and pharmaceuticals[12][24][25].

-

Toxicity : They exhibit very low acute toxicity. For sucrose, the oral LD50 in rats is 29,700 mg/kg. For sucrose stearate, the oral LD50 is estimated to be >2000 mg/kg, and dermal LC50 is >2000 mg/kg[3]. They are not classified as carcinogens[3].

-

Irritation and Sensitization : Sucrose stearate is considered non-irritating to the skin and eyes and is non-sensitizing[3][25]. Its mild nature makes it suitable for formulations intended for sensitive skin.

-

Environmental Fate : Sucrose esters are readily biodegradable, breaking down into sucrose and fatty acids, which are common natural substances[3].

Table 2: Summary of Toxicological Data

| Test | Result | Species | Reference |

| Acute Oral Toxicity (LD50) | >2000 mg/kg (estimate) | - | [3] |

| Acute Dermal Toxicity (LC50) | >2000 mg/kg (analogy) | - | [3] |

| Skin Irritation/Corrosion | Non-irritant | - | [3] |

| Skin Sensitization | Non-sensitizing | - | [3] |

| Germ Cell Mutagenicity (Ames test) | Negative | - | [3] |

Conclusion

This compound is a highly functional and safe excipient with a well-characterized profile. Its properties as a low-HLB emulsifier, stabilizer, and controlled-release agent make it an invaluable tool for pharmaceutical scientists. Understanding its physical and chemical characteristics, as detailed in this guide, is essential for leveraging its full potential in the development of innovative and effective drug delivery systems.

References

- 1. High-Throughput Analysis of Sucrose Fatty Acid Esters by Supercritical Fluid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Estimation of sucrose esters (E473) in foods using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. makingcosmetics.com [makingcosmetics.com]

- 4. [PDF] Semi-solid Sucrose Stearate-Based Emulsions as Dermal Drug Delivery Systems | Semantic Scholar [semanticscholar.org]

- 5. Semi-solid Sucrose Stearate-Based Emulsions as Dermal Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. cir-safety.org [cir-safety.org]

- 8. scholar.ui.ac.id [scholar.ui.ac.id]

- 9. Sucrose esters - Wikipedia [en.wikipedia.org]

- 10. Solvent-free synthesis of Sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]

- 11. Stability of Sucrose Fatty Acid Esters under Acidic and Basic Conditions [jstage.jst.go.jp]

- 12. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 13. arxiv.org [arxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. Solubility Testing of Sucrose Esters of Fatty Acids in International Food Additive Specifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sucrose Stearate-Enriched Lipid Matrix Tablets of Etodolac: Modulation of Drug Release, Diffusional Modeling and Structure Elucidation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Sucrose esters with various hydrophilic-lipophilic properties: novel controlled release agents for oral drug delivery matrix tablets prepared by direct compaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Semi-solid Sucrose Stearate-Based Emulsions as Dermal Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 21. High-Throughput Analysis of Sucrose Fatty Acid Esters by Supercritical Fluid Chromatography/Tandem Mass Spectrometry [jstage.jst.go.jp]

- 22. pharmajournal.net [pharmajournal.net]

- 23. Calculation of the HLB - How to choose an emulsifier? - Greengredients® [greengredients.it]

- 24. cosmeticsinfo.org [cosmeticsinfo.org]

- 25. specialchem.com [specialchem.com]

A Comprehensive Technical Guide to the Solubility of Sucrose Tristearate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of sucrose tristearate in various organic solvents. This compound, a non-ionic surfactant and ester of sucrose and stearic acid, sees wide application in the pharmaceutical, cosmetic, and food industries as an emulsifier, stabilizer, and drug delivery vehicle. A deep understanding of its solubility characteristics is paramount for formulation development, process optimization, and ensuring product stability and bioavailability.

Quantitative Solubility of Sucrose Esters

While specific quantitative data for this compound is not abundantly available in public literature, the following table summarizes the known qualitative and semi-quantitative solubility information for sucrose stearates and related sucrose esters in various organic solvents. This data provides a foundational understanding of its behavior in different solvent systems. It is generally observed that the solubility of sucrose esters increases with temperature.

| Solvent | Temperature (°C) | Solubility |

| Ethanol | Ambient | Sparingly Soluble |

| Ethanol | 50 | Soluble / Very Soluble |

| Ethanol (96%) | Ambient | Sparingly Soluble |

| Ethanol | 75 | Soluble |

| Water | Ambient | Sparingly Soluble / Very Slightly Soluble |

| Water | 75 | Soluble |

| Methyl Ethyl Ketone (MEK) | 40 - 80 | Readily Dissolved |

| Methyl Isobutyl Ketone | 40 - 80 | Readily Dissolved |

| Methyl Acetate | 40 - 80 | Readily Dissolved |

| Ethyl Acetate | 40 - 80 | Readily Dissolved |

| n-Hexane | 40 - 80 | Readily Dissolved |

| Dimethylformamide (DMF) | Not Specified | Used as a solvent in synthesis |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Used as a solvent in synthesis |

| Isopropanol | Not Specified | Used as a solvent in synthesis |

| Propylene Glycol | Not Specified | Used as a solvent in synthesis |

| Isobutanol | Not Specified | Used as a solvent in synthesis |

Experimental Protocols for Solubility Determination

The determination of this compound solubility in organic solvents can be approached using several established methodologies. The choice of method will depend on the required precision, the nature of the solvent, and the available analytical instrumentation. Two primary methods are detailed below: the gravimetric method and High-Performance Liquid Chromatography (HPLC).

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid. It relies on the direct measurement of the mass of the solute that can be dissolved in a known mass or volume of solvent to form a saturated solution at a specific temperature.

Experimental Workflow:

Caption: Gravimetric method workflow for solubility determination.

Detailed Methodology:

-

Temperature Control: A constant temperature bath is crucial to ensure accurate solubility determination, as temperature significantly influences solubility.

-

Reaching Equilibrium: A sufficient amount of this compound is added to the organic solvent of interest in a sealed container to create a slurry. The mixture is then agitated (e.g., using a magnetic stirrer) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Sample Collection: After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle. A known volume or mass of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled pipette to avoid temperature fluctuations that could cause precipitation or further dissolution.

-

Solvent Evaporation: The collected aliquot is transferred to a pre-weighed container. The solvent is then removed by evaporation, which can be achieved through methods such as gentle heating in a fume hood, using a rotary evaporator, or under a stream of inert gas.

-

Drying and Weighing: The container with the solid residue is placed in an oven at a temperature sufficient to remove any residual solvent without degrading the this compound, until a constant weight is achieved.

-

Calculation: The solubility is calculated by dividing the mass of the dried this compound residue by the volume or mass of the solvent in the aliquot.

High-Performance Liquid Chromatography (HPLC) Method

HPLC offers a more sensitive and specific method for determining the concentration of a solute in a saturated solution, especially when dealing with complex mixtures or low solubilities.

Experimental Workflow:

Caption: HPLC method workflow for solubility determination.

Detailed Methodology:

-

Preparation of Saturated Solution: A saturated solution is prepared following the same equilibration procedure as in the gravimetric method.

-

Filtration: The supernatant is carefully filtered through a chemically resistant membrane filter (e.g., PTFE or nylon) with a pore size of 0.45 µm or smaller to remove any undissolved particles.

-

Dilution: The clear, filtered saturated solution is then accurately diluted with a suitable solvent (often the mobile phase used in the HPLC analysis) to bring the concentration of this compound within the linear range of the detector.

-

HPLC Analysis: A suitable HPLC method is employed. For sucrose esters, a reversed-phase column (e.g., C18 or C8) is often used with a mobile phase consisting of a mixture of organic solvents like acetonitrile or methanol and water. Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are suitable for non-chromophoric compounds like this compound.

-

Quantification: A calibration curve is generated by injecting standard solutions of this compound of known concentrations. The concentration of this compound in the diluted sample is then determined by comparing its peak area to the calibration curve.

-

Calculation: The solubility in the original saturated solution is calculated by taking into account the dilution factor.

Logical Relationships in Solubility Studies

The solubility of this compound is governed by a complex interplay of factors related to the solute, the solvent, and the experimental conditions. Understanding these relationships is crucial for predicting and controlling its solubility.

Caption: Factors influencing the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound in organic solvents, offering both qualitative data and detailed experimental methodologies for its quantitative determination. For specific applications, it is recommended to perform experimental solubility studies under the precise conditions of interest to obtain accurate and reliable data for formulation and process development.

The Molecular Architecture of Sucrose Tristearate: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the chemical structure, synthesis, and analysis of sucrose tristearate, a versatile excipient in pharmaceutical formulations.

This compound, an ester of sucrose and stearic acid, is a non-ionic surfactant with significant applications in the pharmaceutical, cosmetic, and food industries.[1][2] Its biocompatibility and emulsifying properties make it a valuable component in various drug delivery systems.[3][4] This technical guide provides a comprehensive overview of the molecular structure of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its key physicochemical properties.

Molecular Structure and Physicochemical Properties

This compound is formed through the esterification of three hydroxyl groups of a sucrose molecule with three molecules of stearic acid.[1] The sucrose molecule, a disaccharide composed of glucose and fructose units, possesses eight hydroxyl groups with varying reactivity, leading to the potential for a complex mixture of positional isomers of this compound. The specific isomers obtained depend on the synthesis method employed.

The IUPAC name for a specific isomer is [(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(octadecanoyloxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl octadecanoate.[5] The molecular formula is C66H124O14, and its molecular weight is approximately 1141.68 g/mol .[3][5]

The presence of both a hydrophilic sucrose head and three lipophilic stearic acid tails imparts amphiphilic properties to the molecule, enabling it to act as an effective emulsifier for oil-in-water and water-in-oil formulations.[2][6]

Physicochemical Data of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C66H124O14 | [3][5] |

| Molecular Weight | 1141.68 g/mol | [3][5] |

| IUPAC Name | [(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(octadecanoyloxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl octadecanoate | [5] |

| CAS Number | 27923-63-3 | [5] |

| Appearance | White to off-white, waxy solid | [6] |

| Melting Point | 53-59°C (127-138°F) | [7] |

| Solubility | Very low in water (2.567e-022 mg/L @ 25 °C est.) | [8] |

| HLB Value | ~13 (for a representative grade) | [7] |

Experimental Protocols

The synthesis and analysis of this compound require specific methodologies to ensure the desired product quality and to characterize its composition accurately.

Synthesis of this compound via Transesterification

Transesterification is a common method for synthesizing sucrose esters, involving the reaction of sucrose with a fatty acid ester, typically a methyl ester, in the presence of a basic catalyst.[9][10] Both solvent-based and solvent-free methods have been developed.

2.1.1. Solvent-Free Transesterification Protocol

This method avoids the use of potentially toxic solvents, making it a more environmentally friendly approach.[11]

-

Materials:

-

Sucrose (solid, particulate)

-

Methyl stearate

-

Potassium carbonate (basic catalyst)

-

Magnesium stearate (optional, as a compatibility agent)[11]

-

-

Procedure:

-

Thoroughly mix solid sucrose, potassium carbonate, and magnesium stearate in a reaction vessel.

-

Heat the mixture to 100°C for 1 hour under vacuum to ensure dryness.[11]

-

Add methyl stearate to the dried mixture.

-

Increase the temperature to 125-135°C and maintain for 4 hours under vacuum.[11] The vacuum helps to remove the methanol byproduct, driving the reaction to completion.

-

The resulting product is a mixture of sucrose esters with varying degrees of substitution.

-

2.1.2. Enzymatic Transesterification Protocol

Enzymatic synthesis offers a milder and more selective route to sucrose esters, often yielding a higher proportion of desired isomers.[3][12]

-

Materials:

-

Sucrose

-

Methyl stearate

-

Immobilized lipase (e.g., Candida antarctica lipase B)[12]

-

Anhydrous solvent (e.g., 2-methyl-2-butanol)

-

-

Procedure:

-

Dissolve sucrose and methyl stearate in the anhydrous solvent in a reaction vessel.

-

Add the immobilized lipase to the solution.

-

Maintain the reaction at a controlled temperature (e.g., 60-70°C) with continuous stirring for a specified period (e.g., 24-72 hours).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, filter the immobilized enzyme for reuse.

-

The solvent is removed under reduced pressure to yield the crude sucrose ester product.

-

Purification and Analysis of this compound

The crude product from synthesis is a mixture that requires purification and subsequent analysis to determine its composition.

2.2.1. Purification Protocol

-

Materials:

-

Crude this compound mixture

-

Ethanol

-

Water

-

-

Procedure:

-

Dissolve the crude reaction mixture in a minimal amount of warm ethanol.

-

Slowly add water to the solution while stirring. This will cause the less polar sucrose esters (including tristearate) to precipitate.

-

Collect the precipitate by filtration.

-

Wash the precipitate with a water/ethanol mixture to remove unreacted sucrose and other polar impurities.

-

Dry the purified this compound under vacuum.

-

2.2.2. Analytical Characterization Protocol using High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the different sucrose ester components in a mixture.[1][5]

-

Instrumentation:

-

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient of methanol and water is commonly used. For example, starting with 85:15 (v/v) methanol:water and increasing the methanol concentration over time.[1]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40°C.

-

Injection Volume: 10-20 µL.

-

Sample Preparation: Dissolve the this compound sample in a suitable solvent like tetrahydrofuran (THF) or a mixture of methanol and chloroform.

-

-

Data Analysis:

-

Identify the peaks corresponding to this compound based on the retention times of standards.

-

Quantify the amount of this compound by comparing the peak area to a calibration curve generated from standards of known concentrations.

-

Visualization of Workflows

Synthesis Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. US3792041A - Process for synthesizing sucrose esters of fatty acids - Google Patents [patents.google.com]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. assbt.org [assbt.org]

- 5. "Enzymatic and chemical syntheses and purification of sucrose fatty aci" by Maria A Dean [digitalcommons.unl.edu]

- 6. Molecular Level Sucrose Quantification: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Separation and Analysis of Sucrose Esters in Tobacco by Online Liquid Chromatography-Gas Chromatography/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. openknowledge.fao.org [openknowledge.fao.org]

- 9. US3996206A - Process of making sucrose esters - Google Patents [patents.google.com]

- 10. scholar.ui.ac.id [scholar.ui.ac.id]

- 11. Solvent-free synthesis of Sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]

- 12. mdpi.com [mdpi.com]

Toxicological Profile of Sucrose Tristearate for In Vivo Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the in vivo toxicological profile of sucrose tristearate, a triester of sucrose and stearic acid. Due to a scarcity of toxicological data specific to this compound, this guide incorporates a read-across approach, leveraging data from closely related sucrose fatty acid esters (SFAEs) and sucrose acetate isobutyrate (SAIB). The available evidence suggests that this compound has a low order of toxicity. It is poorly absorbed from the gastrointestinal tract and is largely hydrolyzed into sucrose and stearic acid, which are normal dietary constituents.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established a group Acceptable Daily Intake (ADI) of 0-30 mg/kg of body weight for sucrose esters of fatty acids, including this compound.[1][2][3] This guide summarizes key in vivo studies, including acute, subchronic, chronic, carcinogenicity, and reproductive toxicity assessments, and provides detailed experimental protocols based on internationally recognized guidelines.

Introduction to this compound

This compound is a member of the sucrose fatty acid esters group, which are non-ionic surfactants used in the food, cosmetic, and pharmaceutical industries as emulsifiers, stabilizers, and skin-conditioning agents.[4] In pharmaceutical formulations, its properties can be leveraged for various delivery systems. Understanding its in vivo toxicological profile is crucial for safety assessment in drug development.

Quantitative Toxicological Data

The following tables summarize the quantitative data from in vivo toxicological studies on sucrose fatty acid esters and related compounds used for read-across safety assessment.

Table 1: Acute Oral Toxicity Data

| Test Substance | Species | Route | LD50 | Reference |

| Sucrose Acetate Isobutyrate | Rat | Oral | > 5 g/kg | Safety Assessment of Saccharide Esters as Used in Cosmetics |

| Sucrose Acetate Isobutyrate | Monkey | Oral | > 20 g/kg | Safety Assessment of Saccharide Esters as Used in Cosmetics |

Table 2: Subchronic Oral Toxicity Data

| Test Substance | Species | Duration | NOAEL/NOEL | Key Findings | Reference |

| Sucrose Acetate Isobutyrate | Rat | 13 weeks | - | Slight diarrhea at up to 9% in the diet, but no toxic effects observed. | Safety Assessment of Saccharide Esters as Used in Cosmetics |

| S-570 (mixture of sucrose fatty acid esters) | Rat | 13 weeks | 5% in diet | No treatment-related adverse effects observed. | Chronic toxicity and carcinogenicity of sucrose fatty acid esters in Fischer 344/DuCrj rats[5] |

Table 3: Chronic Oral Toxicity and Carcinogenicity Data

| Test Substance | Species | Duration | NOAEL | Carcinogenicity | Key Findings | Reference |

| Sucrose Acetate Isobutyrate | Rat | 1 year | 2 g/kg/day | - | Decrease in body weight gain at the highest dose. | Safety Assessment of Saccharide Esters as Used in Cosmetics |

| Sucrose Acetate Isobutyrate | Monkey | 1 year | 2.4 g/kg/day | - | Well-tolerated with some statistically significant but not toxicologically relevant hematological changes at higher doses. | Safety Assessment of Saccharide Esters as Used in Cosmetics |

| S-570 (mixture of sucrose fatty acid esters) | Rat | 2 years | 5% in diet | Not carcinogenic | No S-570-related effects on survival, tumor incidence, or other parameters. | Chronic toxicity and carcinogenicity of sucrose fatty acid esters in Fischer 344/DuCrj rats[5] |

Table 4: Reproductive and Developmental Toxicity Data

| Test Substance | Species | Study Type | NOAEL | Key Findings | Reference |

| Sucrose Acetate Isobutyrate | Rat | 3-generation | 2 g/kg/day | No teratogenic or developmental toxic effects observed. | Safety Assessment of Saccharide Esters as Used in Cosmetics |

Experimental Protocols

The following sections detail the methodologies for key in vivo toxicology studies, based on standard guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA).

Acute Oral Toxicity Study (Following OECD Guideline 423)

This study is designed to determine the acute oral toxicity of a substance.

-

Test Animals: Typically, young adult rats of a single sex (females are generally preferred) are used.

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.

-

Dose Preparation: The test substance is typically administered in a suitable vehicle. If not an aqueous solution, the toxicological properties of the vehicle should be known.

-

Administration of Doses: A single oral dose is administered by gavage. The volume should not exceed 1 mL/100g body weight for rodents (2 mL/100g for aqueous solutions).

-

Procedure: A stepwise procedure is used with a starting dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The outcome of dosing at one level determines the dose for the next group of animals.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

Figure 1: Workflow for an Acute Oral Toxicity Study.

Subchronic Oral Toxicity Study (90-Day Study, Following OECD Guideline 408)

This study provides information on the potential health hazards arising from repeated exposure over a longer period.

-

Test Animals: Typically, young adult rats are used. Both sexes are required.

-

Housing and Feeding: Standard housing and feeding conditions are maintained.

-

Dose Preparation and Administration: The test substance is administered daily, seven days a week, for 90 days, typically mixed in the diet, dissolved in drinking water, or by gavage. At least three dose levels and a concurrent control group are used.

-

Observations:

-

Clinical Observations: Daily checks for signs of toxicity.

-

Body Weight and Food/Water Consumption: Measured weekly.

-

Hematology and Clinical Biochemistry: Blood samples are collected at termination (and optionally at an interim point) for analysis of key parameters.

-

Ophthalmology: Examinations are performed before the start of the study and at termination.

-

-

Pathology:

-

Gross Necropsy: A comprehensive examination of all animals is conducted.

-

Organ Weights: Key organs are weighed.

-

Histopathology: A full histopathological examination is performed on all animals in the control and high-dose groups. Target organs are examined in the lower-dose groups.

-

Figure 2: Workflow for a 90-Day Subchronic Oral Toxicity Study.

Chronic Toxicity/Carcinogenicity Study (Following OECD Guideline 452/451)

These long-term studies are designed to characterize the potential toxicity and/or carcinogenicity of a substance after prolonged and repeated exposure.

-

Test Animals: Typically, rats and mice are used. Both sexes are required.

-

Duration: For rats, the study duration is typically 24 months. For mice, it is 18-24 months.

-

Dose Administration: Similar to subchronic studies, the substance is administered daily, usually in the diet. At least three dose levels and a control group are used. The highest dose should aim to be a Maximum Tolerated Dose (MTD).

-

Observations:

-

Mortality and Clinical Signs: Checked at least twice daily.

-

Body Weight and Food Consumption: Measured weekly for the first 13 weeks and monthly thereafter.

-

Hematology and Clinical Chemistry: Performed at 6, 12, 18, and 24 months.

-

Palpation: Animals are palpated for masses regularly.

-

-

Pathology: A full gross necropsy and comprehensive histopathological examination of all organs and tissues are performed on all animals.

Figure 3: Workflow for a Chronic Toxicity and Carcinogenicity Study.

Reproductive and Developmental Toxicity Study (Following OECD Guideline 416)

This study is designed to evaluate the potential effects of a substance on reproductive performance and the development of offspring.

-

Test Animals: Typically, rats are used.

-

Study Design: A two-generation study is common. The parental (F0) generation is exposed to the test substance for a period before mating, during mating, gestation, and lactation. The first-generation (F1) offspring are selected and also exposed to the substance through to the production of the F2 generation.

-

Dose Administration: The substance is administered continuously, usually in the diet.

-

Endpoints Evaluated:

-

Parental (F0, F1): Mating performance, fertility, gestation length, parturition, and lactation.

-

Offspring (F1, F2): Viability, sex ratio, body weight, developmental landmarks, and any abnormalities.

-

-

Pathology: A full necropsy and histopathology of the reproductive organs are performed on the parental animals. Gross examination of all offspring is conducted.

Figure 4: Workflow for a Two-Generation Reproductive Toxicity Study.

Signaling Pathways and Mechanisms of Toxicity

Currently, there is no evidence to suggest that this compound or other sucrose fatty acid esters interact with specific signaling pathways to cause toxicity. Their low toxicity is primarily attributed to poor systemic absorption and hydrolysis into endogenous components. The primary observed effect at very high doses is a laxative effect, which is a physical rather than a systemic toxicological effect.

Conclusion

Based on the available data for sucrose fatty acid esters and related compounds, this compound is considered to have a very low toxicological profile in vivo. Acute toxicity is low, and repeated-dose studies in animals have not revealed significant target organ toxicity at doses up to 5% in the diet. Furthermore, studies have not shown any evidence of carcinogenicity or reproductive and developmental toxicity. For the purposes of drug development, this compound can be considered a low-risk excipient from a toxicological standpoint, with its safety being well-supported by the established history of safe use of sucrose fatty acid esters in food and cosmetics.

References

- 1. JECFA Evaluations-SUCROSE ESTERS OF FATTY ACIDS- [inchem.org]

- 2. WHO | JECFA [apps.who.int]

- 3. 900. Sucrose esters of fatty acids and sucroglycerides (WHO Food Additives Series 40) [inchem.org]

- 4. GRAS Notices [hfpappexternal.fda.gov]

- 5. Chronic toxicity and carcinogenicity of sucrose fatty acid esters in Fischer 344/DuCrj rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biodegradability of Sucrose Tristearate in Environmental Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biodegradability of sucrose tristearate in various environmental systems. This compound, a triester of sucrose and stearic acid, is utilized in cosmetics, food products, and pharmaceuticals as an emulsifier and skin-conditioning agent.[1] Understanding its environmental fate is crucial for assessing its overall environmental impact. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates the biodegradation pathway.

Biodegradability Data

Fatty acids, C16-18 (even numbered), mono and di esters with sucrose are reported to be readily biodegradable.[3] Given that this compound shares the same fundamental chemical structure—ester bonds between sucrose and fatty acids—it is anticipated to also be readily biodegradable. The Organisation for Economic Co-operation and Development (OECD) guidelines for testing of chemicals define "readily biodegradable" as achieving greater than 60% biodegradation within a 28-day period in a 10-day window.[4][5]

| Test Substance | Guideline | Result | Source |

| Fatty acids, C16-18, mono- and di-esters with sucrose | OECD 301 | Readily biodegradable | ECHA[3] |

| This compound (anticipated) | OECD 301D | Readily biodegradable | Inferred |

Table 1: Summary of Biodegradability Data for Sucrose Esters

Experimental Protocols

The standard method for assessing the ready biodegradability of chemical substances is the OECD 301 series of tests. For a poorly water-soluble and waxy substance like this compound, the OECD 301D (Closed Bottle Test) is a suitable method.[6]

OECD 301D: Closed Bottle Test

This method measures the biochemical oxygen demand (BOD) of a substance over a 28-day period. The consumption of dissolved oxygen in sealed bottles containing the test substance and a microbial inoculum is monitored and compared to the theoretical oxygen demand (ThOD).

Detailed Methodology:

-

Preparation of Test Substance: Due to its low water solubility, this compound must be prepared in a way that maximizes its availability to the microorganisms.

-

Emulsification: A stock solution can be prepared by emulsifying a known weight of this compound in the mineral medium using high-shear mixing. The use of a non-toxic, non-biodegradable emulsifier may be considered, but its impact on the test must be accounted for in the control bottles.

-

Adsorption onto a Solid Support: The test substance can be coated onto a solid support, such as silica gel, to increase its surface area.

-

Direct Addition: A finely powdered form of the substance can be added directly to the test bottles, with vigorous shaking to ensure dispersion.

-

-

Inoculum: The microbial inoculum should be sourced from a mixed population of environmentally relevant microorganisms, typically the effluent from a domestic wastewater treatment plant. The inoculum is added to the test bottles at a low concentration.

-

Test System:

-

A defined volume of mineral medium is added to airtight glass bottles.

-

The prepared test substance is added to the test bottles at a concentration that will yield a theoretical oxygen demand of 2-5 mg/L.

-

Control bottles are prepared containing only the inoculum and mineral medium to measure endogenous respiration.

-

Reference bottles containing a readily biodegradable substance (e.g., sodium benzoate) are run in parallel to validate the test system.

-

All bottles are filled completely, sealed to exclude air, and incubated in the dark at a constant temperature (typically 20°C).

-

-

Measurement: The dissolved oxygen concentration in each bottle is measured at regular intervals over 28 days using a calibrated oxygen electrode.

-

Data Analysis: The percentage biodegradation is calculated as the ratio of the measured BOD to the ThOD of the test substance.

Biodegradation Pathway

The biodegradation of this compound is initiated by the enzymatic hydrolysis of its ester bonds. This process is primarily carried out by extracellular lipases and esterases secreted by a wide range of microorganisms.

Primary Biodegradation:

The initial step involves the cleavage of the ester linkages, releasing sucrose and stearic acid. As this compound has three stearic acid chains, this hydrolysis can proceed stepwise, likely forming sucrose distearate and sucrose monostearate as intermediates before complete hydrolysis.

-

This compound + 3 H₂O → Sucrose + 3 Stearic Acid

Ultimate Biodegradation:

The products of the initial hydrolysis, sucrose and stearic acid, are common metabolites in the environment and are readily biodegradable by microorganisms.

-

Sucrose: Sucrose is rapidly hydrolyzed by the enzyme invertase into glucose and fructose. These monosaccharides are then mineralized to carbon dioxide and water through common metabolic pathways such as glycolysis and the citric acid cycle.

-

Stearic Acid: Stearic acid, a saturated fatty acid, is degraded through the β-oxidation pathway, where it is broken down into two-carbon acetyl-CoA units. These units then enter the citric acid cycle and are ultimately mineralized to carbon dioxide and water.

Conclusion

Based on the available evidence for structurally similar sucrose esters and the fundamental principles of microbial degradation, this compound is expected to be readily biodegradable in environmental systems. The primary mechanism of degradation is the enzymatic hydrolysis of the ester bonds, leading to the formation of sucrose and stearic acid. These breakdown products are common natural substances that are rapidly and ultimately biodegraded by microorganisms. The information presented in this guide provides a robust framework for understanding the environmental fate of this compound and can inform environmental risk assessments for products containing this ingredient.

References

- 1. This compound | C66H124O14 | CID 46218595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Registration Dossier - ECHA [echa.europa.eu]

- 3. Registration Dossier - ECHA [echa.europa.eu]

- 4. chm.pops.int [chm.pops.int]

- 5. oecd.org [oecd.org]

- 6. OECD 301D: Closed Bottle Ready Biodegradability Test - Aropha [aropha.com]

Methodological & Application

Application Notes and Protocols for Sucrose Tristearate in Oil-in-Water Emulsions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sucrose tristearate as a primary emulsifier for creating stable oil-in-water (O/W) emulsions. This compound, a non-ionic surfactant derived from natural and renewable sources like sucrose and vegetable fatty acids, offers a versatile and mild option for formulations in the pharmaceutical, cosmetic, and food industries.[1][2] Its biocompatibility and biodegradability make it an attractive excipient for various drug delivery systems.[1]

Introduction to this compound as an Emulsifier

This compound is part of a broader class of sucrose esters of fatty acids, which are synthesized by esterifying sucrose with fatty acids.[3] This process allows for the creation of a wide range of emulsifiers with varying degrees of esterification, leading to a spectrum of Hydrophilic-Lipophilic Balance (HLB) values.[1][3][4] The HLB value is a critical parameter that indicates the surfactant's solubility in water or oil and dictates its suitability for different emulsion types.[1] For oil-in-water emulsions, where oil droplets are dispersed in a continuous aqueous phase, sucrose esters with higher HLB values (typically 8-18) are employed.[3] this compound, with its relatively high HLB value, is particularly effective for stabilizing O/W emulsions.[5]

The stabilizing action of this compound is attributed to its amphipathic nature. The sucrose head of the molecule is hydrophilic (water-loving), while the fatty acid tails are lipophilic (oil-loving).[3] At the oil-water interface, these molecules orient themselves with the fatty acid tails embedded in the oil droplet and the sucrose heads extending into the surrounding water phase. This arrangement reduces the interfacial tension between the oil and water, facilitating the formation of small, stable oil droplets.[6]

Key Benefits of Using this compound:

-

Excellent Emulsifying Properties: Capable of creating fine and stable oil-in-water emulsions with a variety of oils.[6]

-

Mild and Biocompatible: Derived from natural sources, making it gentle on the skin and suitable for sensitive formulations.[2][6]

-